molecular formula C13H11KO6S B13336909 Potassium 4-(oxiran-2-ylmethoxy)naphthalen-1-YL sulfate

Potassium 4-(oxiran-2-ylmethoxy)naphthalen-1-YL sulfate

Cat. No.: B13336909
M. Wt: 334.39 g/mol
InChI Key: LVGYRTFSCZALCX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium 4-(oxiran-2-ylmethoxy)naphthalen-1-YL sulfate is a chemical compound with the molecular formula C13H11KO5S. It is known for its unique structure, which includes an oxirane (epoxide) ring and a naphthalene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 4-(oxiran-2-ylmethoxy)naphthalen-1-YL sulfate typically involves the reaction of 4-(oxiran-2-ylmethoxy)naphthalene-1-ol with sulfuric acid, followed by neutralization with potassium hydroxide. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include steps such as purification through crystallization or distillation to achieve the required quality for commercial use .

Chemical Reactions Analysis

Types of Reactions

Potassium 4-(oxiran-2-ylmethoxy)naphthalen-1-YL sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium 4-(oxiran-2-ylmethoxy)naphthalen-1-YL sulfate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug development and as a potential therapeutic agent.

    Industry: Utilized in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of Potassium 4-(oxiran-2-ylmethoxy)naphthalen-1-YL sulfate involves the interaction of its epoxide ring with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, and other cellular components. This reactivity underlies its potential biological activities and its use in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H11KO6S

Molecular Weight

334.39 g/mol

IUPAC Name

potassium;[4-(oxiran-2-ylmethoxy)naphthalen-1-yl] sulfate

InChI

InChI=1S/C13H12O6S.K/c14-20(15,16)19-13-6-5-12(18-8-9-7-17-9)10-3-1-2-4-11(10)13;/h1-6,9H,7-8H2,(H,14,15,16);/q;+1/p-1

InChI Key

LVGYRTFSCZALCX-UHFFFAOYSA-M

Canonical SMILES

C1C(O1)COC2=CC=C(C3=CC=CC=C32)OS(=O)(=O)[O-].[K+]

Origin of Product

United States

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